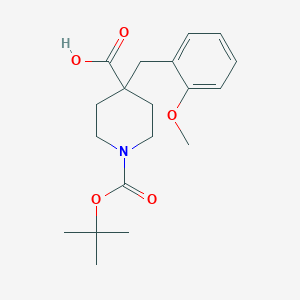

1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group, a methoxybenzyl group, and a carboxylic acid group. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction using a suitable methoxybenzyl halide.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methoxybenzyl halides in the presence of a base such as sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid has been explored for its potential as a scaffold in drug design. Its structure allows for modifications that can enhance selectivity and potency against specific biological targets.

- Case Study : A study demonstrated that derivatives of this compound exhibited inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .

Peptide Synthesis

The compound is particularly useful in peptide synthesis due to its Boc-protected amine, which can be utilized in solid-phase peptide synthesis (SPPS). The Boc group can be easily removed under mild acidic conditions, allowing for the formation of peptide bonds.

- Data Table: Peptide Coupling Efficiency

| Solvent | Coupling Yield (%) | Reaction Time (hrs) |

|---|---|---|

| DMF | 85 | 2 |

| DMSO | 90 | 3 |

| THF | 80 | 2 |

This table illustrates the efficiency of different solvents in facilitating peptide bond formation using the compound .

Biological Evaluation

Recent studies have evaluated the biological activity of compounds derived from this compound. These compounds have shown promising results in inhibiting pathways related to various diseases.

Mecanismo De Acción

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparación Con Compuestos Similares

- 1-(tert-Butoxycarbonyl)-4-benzylpiperidine-4-carboxylic acid

- 1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)piperidine-4-carboxylic acid

- 1-(tert-Butoxycarbonyl)-4-(2-nitrobenzyl)piperidine-4-carboxylic acid

Uniqueness: 1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid is unique due to the presence of the methoxybenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Actividad Biológica

1-(tert-Butoxycarbonyl)-4-(2-methoxybenzyl)piperidine-4-carboxylic acid (CAS RN: 1707602-34-3) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacokinetics, efficacy in various biological models, and safety profiles based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a tert-butoxycarbonyl group and a methoxybenzyl moiety. This structural configuration is believed to contribute to its biological activity.

Pharmacokinetics

Recent studies have evaluated the pharmacokinetic properties of this compound. Key findings include:

- Absorption : The compound exhibits sufficient oral bioavailability, with studies indicating an oral bioavailability (F) of approximately 31.8% when administered at a dose of 10 mg/kg.

- Clearance : The clearance rate was measured at 82.7 ± 1.97 mL/h/kg, suggesting moderate systemic exposure post-administration.

- Toxicity : In toxicity assessments using Kunming mice, no acute toxicity was observed at doses up to 2000 mg/kg, indicating a favorable safety profile for initial testing phases .

Anticancer Activity

This compound has shown promising anticancer properties in vitro and in vivo:

- Cell Proliferation Inhibition : In studies involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, the compound demonstrated significant inhibition of cell proliferation with an IC50 value of 0.126 μM. This effect was markedly selective, exhibiting a nearly 20-fold greater impact on cancerous cells compared to non-cancerous MCF10A cells .

- Mechanism of Action : The compound's mechanism involves the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for tumor invasion and metastasis. Additionally, it has been shown to induce apoptosis and cell cycle arrest in cancer cells .

Comparative Efficacy

To contextualize its efficacy, a comparison with established chemotherapeutic agents was conducted:

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 0.126 | High |

| 5-Fluorouracil | 17.02 | Low |

The selectivity index indicates that the new compound has a significantly better therapeutic window compared to traditional chemotherapeutics like 5-Fluorouracil, which is crucial for minimizing side effects during treatment .

Case Studies

Several case studies highlight the practical applications and ongoing research involving this compound:

- In Vivo Efficacy in Mouse Models : A study involved injecting BALB/c nude mice with MDA-MB-231 cells followed by treatment with the compound over 30 days. Results indicated a marked reduction in metastatic nodules compared to control groups, underscoring its potential as a therapeutic agent .

- Synergistic Effects with Other Agents : Preliminary findings suggest that combining this compound with other targeted therapies may enhance overall efficacy against resistant cancer cell lines, warranting further investigation into combination therapies .

Propiedades

IUPAC Name |

4-[(2-methoxyphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)13-14-7-5-6-8-15(14)24-4/h5-8H,9-13H2,1-4H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVINYKZILYPIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.